![molecular formula C7H7FN2O3S B1438116 2-Fluoro-5-sulfamoylbenzamide CAS No. 1094550-78-3](/img/structure/B1438116.png)
2-Fluoro-5-sulfamoylbenzamide
Overview
Description
2-Fluoro-5-sulfamoylbenzamide is a chemical compound with the empirical formula C7H7FN2O3S . It has a molecular weight of 218.21 .
Molecular Structure Analysis
The SMILES string of 2-Fluoro-5-sulfamoylbenzamide isO=S(C1=CC(C(N)=O)=C(F)C=C1)(N)=O
. The InChI is 1S/C7H7FN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13)
. Physical And Chemical Properties Analysis
2-Fluoro-5-sulfamoylbenzamide is a solid . More detailed physical and chemical properties are not available at this time.Scientific Research Applications
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
A study by Groendyke, AbuSalim, and Cook (2016) highlights the role of 2-Fluoro-5-sulfamoylbenzamide in iron-catalyzed, amide-directed fluorination processes. This involves the chemoselective transfer of fluorine to produce fluorides, demonstrating a broad substrate scope and tolerance for various functional groups. It’s a notable contribution to the field of organic synthesis, especially in the development of fluoro-containing compounds without relying on noble metals (Groendyke, AbuSalim, & Cook, 2016).
Fluorinated Sulfoximines: Synthesis and Applications
Xiao Shen and Jinbo Hu (2014) explored the synthesis and application of α-fluoro sulfoximines, which include compounds similar to 2-Fluoro-5-sulfamoylbenzamide. These compounds have unique chemical behaviors and are used in various organic reactions. This research also extends to their potential applications in material science and pharmaceuticals, demonstrating the versatility of fluoro-containing compounds in multiple scientific domains (Shen & Hu, 2014).
Synthesis of Nucleoside Antibiotic Nucleocidin
In the synthesis of nucleocidin, a nucleoside antibiotic, Jenkins, Verheyden, and Moffatt (1976) utilized a process that involved the formation of 4’-fluoro-5’-iodo nucleosides, leading to the production of sulfamoyl esters. This research highlights the importance of fluoroamide compounds like 2-Fluoro-5-sulfamoylbenzamide in the development of antibiotics and their potential use in medical research (Jenkins, Verheyden, & Moffatt, 1976).
Sigma Receptor Ligands for PET Imaging
Research by Dence, John, Bowen, and Welch (1997) on fluorinated halobenzamides, closely related to 2-Fluoro-5-sulfamoylbenzamide, has been significant in developing high-affinity sigma receptor ligands. These ligands are crucial in positron emission tomography (PET) imaging, illustrating the importance of such compounds in diagnostic and research imaging in medicine (Dence, John, Bowen, & Welch, 1997).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-5-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEZWXUJMGSLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-sulfamoylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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